molecular formula C7H5FN2O B066337 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol CAS No. 162437-93-6

3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol

Cat. No.: B066337
CAS No.: 162437-93-6
M. Wt: 152.13 g/mol
InChI Key: LGTIQFAKKMZNCS-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a fluorinated pyridazine ring. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic properties, while the fluorine substituent enhances metabolic stability and bioavailability.

Properties

CAS No.

162437-93-6

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-(6-fluoropyridazin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H5FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,5H2

InChI Key

LGTIQFAKKMZNCS-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1C#CCO)F

Canonical SMILES

C1=CC(=NN=C1C#CCO)F

Synonyms

2-Propyn-1-ol,3-(6-fluoro-3-pyridazinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol include prop-2-yn-1-ol derivatives with substituted pyridine or pyridazine rings. The table below highlights critical differences:

Compound Name Substituents Molecular Weight Key Properties/Applications Source
This compound 6-Fluoro-pyridazine ~168.12* Anticancer candidate (inference) N/A
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 2-Amino-5-fluoro-pyridine 166.15 Pharmaceutical intermediate
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol 2-Fluoro-6-pyrrolidinyl-pyridine 220.23 Synthetic intermediate
3-(Quinoxaline-3-yl)prop-2-yn-1-ol (LA-55) Quinoxaline ring 199.20 Induces apoptosis in A549 cells
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol 3-Trifluoromethyl-phenyl 200.15 Cinacalcet synthesis intermediate

*Estimated based on structural similarity.

Key Observations:

  • Heterocycle Effects: Pyridazine (two adjacent N atoms) vs. pyridine (one N) or quinoxaline (two N atoms in fused benzene ring) alters electron distribution and hydrogen-bonding capacity. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine derivatives .
  • Substituent Influence: The 6-fluoro group in the pyridazine ring improves lipophilicity and metabolic resistance compared to non-fluorinated analogs. Amino or pyrrolidinyl groups (e.g., in ) increase solubility but may reduce membrane permeability.
  • Biological Activity: LA-55 (quinoxaline derivative) induces apoptosis in A549 lung cancer cells via ROS production .

Crystallographic and Validation Data

Accurate structural characterization of these compounds relies on X-ray crystallography, often refined using SHELXL . Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by the propargyl alcohol’s hydroxyl group and heterocyclic substituents . For instance, the hydroxyl group in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol can form intermolecular H-bonds, affecting its crystalline morphology .

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